molecular formula C7H8BrN3O2 B11868085 Ethyl 2-amino-5-bromopyrimidine-4-carboxylate CAS No. 1260788-14-4

Ethyl 2-amino-5-bromopyrimidine-4-carboxylate

Cat. No.: B11868085
CAS No.: 1260788-14-4
M. Wt: 246.06 g/mol
InChI Key: TVRCODRGFWIODH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-bromopyrimidine-4-carboxylate is an organic compound with the molecular formula C7H8BrN3O2 and a molecular weight of 246.06 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of both amino and bromine substituents on the pyrimidine ring makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-5-bromopyrimidine-4-carboxylate can be synthesized through various methods. One common method involves the bromination of ethyl 2-amino-4-pyrimidinecarboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane .

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyrimidine is coupled with an appropriate brominated compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-5-bromopyrimidine-4-carboxylate is unique due to the presence of both amino and bromine substituents on the pyrimidine ring, which allows for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis and drug discovery .

Biological Activity

Ethyl 2-amino-5-bromopyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural arrangement that includes an ethyl ester, an amino group, and a bromine atom, contributing to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H9BrN2O2C_8H_9BrN_2O_2 with a molecular weight of 231.05 g/mol. The compound's structure allows it to interact with various biological targets, making it valuable for drug development.

Structural Features Description
Pyrimidine Ring Contains a carboxylate group at the 4-position, an amino group at the 2-position, and a bromine substituent at the 5-position.
Unique Characteristics Combination of both amino and bromine substituents enhances reactivity.

This compound primarily acts as an inhibitor of protein kinases. Its mechanism involves:

  • Target Interaction : The compound interacts with specific enzymes and receptors through hydrogen bonding and aromatic stacking interactions.
  • Biochemical Pathways : It influences various cellular processes, including DNA synthesis and signal transduction pathways, which are crucial in cancer biology.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown its effectiveness against several cancer cell lines, including:

  • A549 Cells : In vitro studies demonstrated that this compound can inhibit cell proliferation in lung adenocarcinoma models.

The anticancer activity is often compared to standard chemotherapeutic agents like cisplatin, with assessments made using viability assays such as MTT.

Inhibition of Protein Kinases

The compound has been identified as a potent inhibitor of various protein kinases involved in cancer progression. Notably:

  • CK2 Inhibitors : this compound has been utilized in synthesizing CK2 inhibitors, which are crucial for developing targeted cancer therapies .

Case Studies and Research Findings

  • Synthesis and Activity : A study reported the synthesis of this compound via a regioselective reaction that yielded high amounts of the compound. This synthesis method is significant for producing pharmacologically active molecules efficiently .
  • Structure-Activity Relationship (SAR) : Research on similar pyrimidine derivatives has revealed that modifications at the C5 and C6 positions can significantly affect biological activity. This suggests that further optimization of this compound could enhance its therapeutic potential .
  • Anti-inflammatory Effects : Recent studies have also explored the anti-inflammatory properties of pyrimidine derivatives, indicating that compounds with similar structures may exhibit COX-2 inhibitory activity, which is relevant for treating inflammatory diseases .

Properties

CAS No.

1260788-14-4

Molecular Formula

C7H8BrN3O2

Molecular Weight

246.06 g/mol

IUPAC Name

ethyl 2-amino-5-bromopyrimidine-4-carboxylate

InChI

InChI=1S/C7H8BrN3O2/c1-2-13-6(12)5-4(8)3-10-7(9)11-5/h3H,2H2,1H3,(H2,9,10,11)

InChI Key

TVRCODRGFWIODH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1Br)N

Origin of Product

United States

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